The compound is documented in various chemical databases and patent literature, indicating its significance in research and development. It falls under the category of beta-keto amines, which are known for their biological activity and potential therapeutic uses. Its structure suggests it may interact with biological targets, making it a candidate for further investigation in drug development.
The synthesis of (3R,4R)-4-Methyl-3-(methylamino)-beta-oxo-1-piperidinepropanenitrile involves several steps, typically starting from commercially available precursors.
The synthesis methods are detailed in patent literature, which outlines specific conditions and yields achieved during the process .
The molecular structure of (3R,4R)-4-Methyl-3-(methylamino)-beta-oxo-1-piperidinepropanenitrile features:
(3R,4R)-4-Methyl-3-(methylamino)-beta-oxo-1-piperidinepropanenitrile can participate in various chemical reactions:
These reactions are essential for modifying the compound for specific applications in medicinal chemistry .
Further studies are required to elucidate its precise mechanism of action through biochemical assays and molecular docking studies .
The physical and chemical properties of (3R,4R)-4-Methyl-3-(methylamino)-beta-oxo-1-piperidinepropanenitrile include:
These properties are critical for understanding how the compound behaves under different conditions and its suitability for various applications .
(3R,4R)-4-Methyl-3-(methylamino)-beta-oxo-1-piperidinepropanenitrile has several potential applications:
Ongoing research into this compound may reveal novel therapeutic strategies or enhance our understanding of related biochemical pathways .
(3R,4R)-4-Methyl-3-(methylamino)-β-oxo-1-piperidinepropanenitrile (CAS: 1629858-78-1) is a chiral piperidine derivative serving as a crucial synthetic intermediate in the production of Tofacitinib citrate (CP-690550), a Janus kinase (JAK) inhibitor approved for autoimmune therapies [4] [9]. Its molecular structure features a β-oxopropanenitrile moiety attached to the 1-position of a 4-methylpiperidine ring, with stereospecific methylamino functionality at the 3-position. The (3R,4R) stereochemistry is essential for conferring the desired biological activity in the final active pharmaceutical ingredient (API) [1] [2]. The compound’s synthetic versatility arises from the reactivity of its secondary amine group (for acylations) and the ketone group (for enolate-based condensations), enabling strategic bond formations in multi-step syntheses [4].
Table 1: Key Identifiers of (3R,4R)-4-Methyl-3-(methylamino)-β-oxo-1-piperidinepropanenitrile
| Property | Value |
|---|---|
| CAS Number | 1629858-78-1 |
| IUPAC Name | 3-[(3R,4R)-4-methyl-3-(methylamino)piperidin-1-yl]-3-oxopropanenitrile |
| Molecular Formula | C₁₀H₁₇N₃O |
| Molecular Weight | 195.26 g/mol |
| Key Functional Groups | Secondary amine, β-ketonitrile, chiral piperidine |
| Role in API Synthesis | Advanced intermediate for Tofacitinib |
| SMILES Notation | CN[C@H]1CN(C(=O)CC#N)CC[C@H]1C |
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4